4'-Fluoro-2'-hydroxyacetophenone

Übersicht

Beschreibung

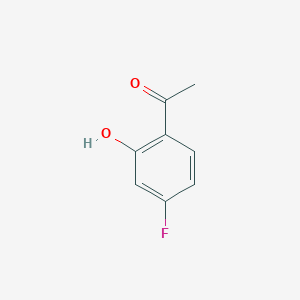

4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . This compound is characterized by the presence of a fluorine atom at the para position and a hydroxyl group at the ortho position relative to the acetyl group on the benzene ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4’-Fluoro-2’-hydroxyacetophenone can be synthesized through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4’-fluoro-2’-hydroxyacetophenone to 4-fluorocatechol using whole cells of Pseudomonas fluorescens . Another method includes the aldol condensation of substituted aldehydes with 4’-fluoro-2’-hydroxyacetophenone, followed by cyclization with hydrazine hydrate .

Industrial Production Methods: While specific industrial production methods for 4’-fluoro-2’-hydroxyacetophenone are not extensively documented, the compound is typically produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes.

Analyse Chemischer Reaktionen

Key Reaction Types

4'-Fluoro-2'-hydroxyacetophenone (C₈H₇FO₂) participates in diverse chemical transformations due to its reactive ketone carbonyl, hydroxyl group, and fluorine substituent.

Baeyer-Villiger Oxidation

- Enzymatic oxidation by Pseudomonas fluorescens converts the ketone to 4-fluorocatechol via a monooxygenase (HAPMO), releasing fluoride ions .

Substituent Effects on Benzo-Oxete Yields

| Substituent (Position) | Yield (%) | Reference |

|---|---|---|

| Electron-withdrawing (para-NO₂) | 98 | |

| Electron-donating (meta-OCH₃) | 78 | |

| Naphthalenone derivatives | 30–95 |

Biological Oxidation Efficiency

- Enzymatic Baeyer-Villiger oxidation achieves 70% conversion to 4-fluorocatechol without detectable intermediates .

- Fluorine acts as a probe for ¹⁹F NMR to track degradation pathways.

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| 4'-Hydroxyacetophenone | Lower electrophilicity due to lack of fluorine | Limited use in nucleophilic reactions |

| 2'-Fluoro-4'-methoxyacetophenone | Enhanced stability but reduced H-bonding | Lower solubility in polar solvents |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Overview

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- CAS Number : 1481-27-2

- Melting Point : 27-30 °C

- Boiling Point : 65 °C (at 2 mmHg)

4'-Fluoro-2'-hydroxyacetophenone features a fluorine atom and a hydroxyl group attached to a phenyl ring, which enhances its biological activity and reactivity in chemical synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Notably, it serves as a starting material for the synthesis of novel chalcone derivatives, which exhibit antioxidant, anti-inflammatory, and analgesic properties. A study demonstrated the synthesis of these derivatives through aldol condensation followed by cyclization with hydrazine, highlighting their efficacy in biological assays .

Antioxidant and Anti-inflammatory Agents

Research has shown that derivatives synthesized from this compound possess significant antioxidant and anti-inflammatory activities. A comprehensive evaluation indicated that these compounds could be developed into therapeutic agents for conditions associated with oxidative stress and inflammation .

Photocatalysis

Recent studies have explored the use of this compound in photocatalytic applications. Its ability to facilitate reactions under light irradiation makes it a candidate for developing sustainable chemical processes, particularly in biomass conversion to value-added products .

Case Study 1: Synthesis of Chalcone Derivatives

A detailed study focused on synthesizing various chalcone derivatives from this compound. The synthesized compounds underwent biological evaluation for their potential as anti-inflammatory agents. The results indicated significant activity against inflammatory markers, suggesting their therapeutic potential in treating inflammatory diseases .

Case Study 2: Biological Baeyer-Villiger Oxidation

Another significant application involves the biological Baeyer-Villiger oxidation of acetophenones using Pseudomonas fluorescens. This study utilized 19F NMR spectroscopy to monitor the reaction progress and conversion rates of fluorinated acetophenones, including this compound. The findings revealed insights into the metabolic pathways involved in the oxidation process .

Wirkmechanismus

The exact mechanism of action of 4’-fluoro-2’-hydroxyacetophenone is not fully understood. it is believed to exert its antibacterial effects by forming covalent bonds with carbonyl groups present in enzymes or protein structures, thereby interfering with microbial metabolism . This compound can also spontaneously combust when heated to decomposition, releasing fluorine gas .

Vergleich Mit ähnlichen Verbindungen

- 2’-Hydroxyacetophenone

- 4’-Hydroxyacetophenone

- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone

- 3’-Fluoro-4’-methoxyacetophenone

Comparison: 4’-Fluoro-2’-hydroxyacetophenone is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, such as 2’-hydroxyacetophenone and 4’-hydroxyacetophenone, the fluorine atom enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Biologische Aktivität

4'-Fluoro-2'-hydroxyacetophenone (CAS Number: 1481-27-2) is an organic compound characterized by a fluorine atom at the para position and a hydroxy group at the ortho position relative to the acetophenone moiety. Its molecular formula is C₈H₇FO₂, with a molar mass of 154.14 g/mol. This compound has garnered attention in various fields due to its biological activity , particularly in antimicrobial and anti-inflammatory contexts.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Effects : Studies have reported its inhibitory effects against certain bacterial strains, suggesting potential applications in developing new antimicrobial therapies.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it is suggested to inhibit specific enzymes involved in inflammatory processes and may affect microbial targets.

Antimicrobial Activity

In a study focusing on the antimicrobial properties of this compound, it was found to exhibit activity against a range of bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis or function, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Cell wall synthesis inhibition |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Unknown |

Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory potential of this compound using various in vitro models. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 2: Inhibition of COX Enzymes by this compound

| COX Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| COX-1 | 25 | 1.5 |

| COX-2 | 15 |

The selectivity ratio indicates that while the compound inhibits both COX enzymes, it shows a preference for COX-2, which is often associated with inflammation.

Structural Analysis and Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Acylation : Reaction of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst.

- Aldol Condensation : This method has been utilized for synthesizing related compounds such as chalcone derivatives .

Structural Comparison

This compound shares structural similarities with other phenolic compounds that exhibit diverse biological activities. The unique positioning of functional groups contributes to its specific reactivity and interaction profiles.

Table 3: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Hydroxy group at ortho position | Common precursor for derivatives |

| 4-Hydroxyacetophenone | Hydroxy group at para position | Exhibits different biological activities |

| 3-Fluoro-2-hydroxyacetophenone | Fluorine at meta position | Different reactivity patterns |

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTBTUXAMVOKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371992 | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-27-2 | |

| Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4'-fluoro-2'-hydroxyacetophenone?

A1: this compound (C8H7FO2) is a substituted acetophenone with a fluorine atom at the 4' position and a hydroxyl group at the 2' position of the aromatic ring. The molecular weight is 154.14 g/mol. [] The compound crystallizes as discrete molecules, potentially influenced by an intramolecular hydrogen bond between the hydroxyl and carbonyl groups (O—H⋯O). []

Q2: How is this compound used in biological studies?

A2: This compound serves as a model substrate for studying the biological Baeyer-Villiger oxidation pathway. [] Researchers use it to understand how enzymes like 4'-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB catalyze the conversion of acetophenones into phenyl acetates. [] The fluorine atom acts as a valuable probe for 19F nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to track the compound's transformation in both whole cells and enzymatic assays. []

Q3: What are the products of this compound biotransformation?

A3: The biological Baeyer-Villiger oxidation of this compound by P. fluorescens ACB leads to the formation of 4-fluorocatechol. [] This conversion happens without the detection of the intermediate 4'-fluoro-2'-hydroxyphenyl acetate, suggesting rapid further degradation. [] Interestingly, 4-fluorocatechol is subsequently degraded with a release of fluoride ions. [] When using purified HAPMO, the reaction yields 4'-fluoro-2'-hydroxyphenyl acetate, demonstrating the enzyme's specific role in the initial oxidation step. []

Q4: How does pH influence the enzymatic Baeyer-Villiger oxidation of this compound?

A4: Studies using purified HAPMO showed that the enzymatic conversion of this compound to its corresponding phenyl acetate is influenced by pH. [] Although the reaction proceeds faster at pH 8, the formed phenyl acetate exhibits higher stability at pH 6. [] This difference in stability is attributed to the higher susceptibility of 4'-fluoro-2'-hydroxyphenyl acetate to base-catalyzed hydrolysis compared to 4'-fluorophenyl acetate. []

Q5: Are there any synthetic applications of this compound?

A5: Yes, this compound is utilized as a starting material in organic synthesis. [] It can undergo aldol condensation reactions with various aldehydes to produce novel 4'-fluoro-2'-hydroxychalcones. [] These chalcones exhibit promising biological activities, including antioxidant, anti-inflammatory, and analgesic properties. [] Further modifications, such as cyclization with hydrazine hydrate, can generate dihydropyrazole derivatives with potentially enhanced pharmaceutical applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.